Home > Products > Screening Compounds P59419 > Camostat mesylate
Camostat mesylate - 59721-29-8

Camostat mesylate

Catalog Number: EVT-262579
CAS Number: 59721-29-8
Molecular Formula: C21H26N4O8S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Camostat mesylate, also known as Camostat mesilate, is a synthetic serine protease inhibitor. [, ] It is classified as a trypsin-like protease inhibitor due to its ability to inhibit various proteases, including trypsin, plasmin, kallikrein, and TMPRSS2. [, , ] In scientific research, Camostat mesylate is primarily employed as a tool to investigate the role of these proteases in various biological processes and disease models.

Future Directions
  • Optimizing Camostat Mesylate for COVID-19 Treatment: Further research is needed to refine dosing strategies, explore combination therapies, and develop novel derivatives with enhanced pharmacokinetic/pharmacodynamic properties to maximize its efficacy against COVID-19. [, , , , ]
  • Elucidating the Role of Serine Proteases in Other Diseases: Investigating the potential of Camostat mesylate in treating diseases where serine proteases play a significant role, such as cancer, inflammatory disorders, and neurodegenerative diseases. [, , , ]
  • Developing Novel Serine Protease Inhibitors: Utilizing the knowledge gained from studying Camostat mesylate to design and develop new, potent, and selective serine protease inhibitors for various therapeutic applications. [, , , ]

4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA)

  • Compound Description: GBPA is the primary active metabolite of camostat mesylate. It exhibits inhibitory activity against transmembrane serine protease 2 (TMPRSS2), albeit with reduced efficiency compared to camostat mesylate []. GBPA is rapidly generated in the presence of serum [].
  • Relevance: GBPA is a structurally similar metabolite of camostat mesylate, sharing its core structure and mechanism of action. Both compounds demonstrate antiviral activity against SARS-CoV-2, likely due to their inhibition of TMPRSS2, crucial for viral entry [, ].

Nafamostat Mesylate

  • Compound Description: Nafamostat mesylate, another serine protease inhibitor, exhibits potent inhibition of TMPRSS2 [, ]. Similar to camostat mesylate, it demonstrates antiviral activity against SARS-CoV-2 by inhibiting viral entry into host cells [, ]. Nafamostat mesylate is available in an intravenous formulation [].
  • Relevance: Nafamostat mesylate shares a similar mechanism of action with camostat mesylate, targeting TMPRSS2 to prevent SARS-CoV-2 entry. Both compounds are considered potential therapeutic options for COVID-19 [, , ].

FOY-251 (4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy)

  • Compound Description: FOY-251 is an active derivative of camostat mesylate []. Research indicates its potential to inhibit trypsin activity, a key protease involved in protein degradation [].
  • Relevance: FOY-251, structurally related to camostat mesylate, demonstrates a similar ability to inhibit proteases, particularly trypsin []. This suggests a potential for shared therapeutic applications targeting protease activity.

4-guanidinobenzoic acid (GBA)

  • Compound Description: GBA is a metabolite of camostat mesylate, generated through further metabolism of GBPA []. While it is a product of camostat mesylate breakdown, its specific biological activities are not extensively discussed in the provided papers.
  • Relevance: GBA, a breakdown product of camostat mesylate, highlights the metabolic pathway of the parent compound []. Further research is needed to understand the specific activity, if any, of GBA against SARS-CoV-2 or other targets.

Bromhexine Hydrochloride

  • Compound Description: Bromhexine hydrochloride is a mucolytic agent with potential inhibitory activity against TMPRSS2 [, , ].

Decanoyl-RVKR-CMK

  • Compound Description: Decanoyl-RVKR-CMK is a potent inhibitor of furin, a protease involved in the priming of the SARS-CoV-2 Spike protein []. It effectively blocks the formation of multinucleated syncytia induced by SARS-CoV-2 infection or Spike protein overexpression [].
Source and Classification

Camostat mesylate was first developed in Japan and is derived from camostat hydrochloride. It is classified under the category of serine protease inhibitors and is known for its ability to inhibit viral entry by blocking proteolytic cleavage necessary for viral activation. Its chemical structure allows it to interact effectively with target enzymes, making it a candidate for repurposing in antiviral therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of camostat mesylate involves several key steps:

  1. Preparation of Intermediates: The process begins with the synthesis of intermediates such as 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl) acetate and 4-Guanidinobenzoic acid hydrochloride.
  2. Salt Exchange Reaction: A notable method for producing camostat mesylate involves a salt exchange reaction where camostat hydrochloride is treated with an alkali metal salt of methanesulfonic acid. This method allows for high-purity production without intermediate steps involving camostat carbonate .
  3. Crystallization: The final product is obtained through recrystallization techniques using solvents like N,N-dimethylformamide and acetone, ensuring high purity levels (greater than 96%) .
Molecular Structure Analysis

Structure and Data

Camostat mesylate has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is C20_{20}H26_{26}N2_{2}O5_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 402.50 g/mol.
  • Structural Features: The compound contains a guanidine group which is pivotal for its interaction with target proteases.

The three-dimensional conformation of camostat mesylate allows it to fit into the active site of transmembrane protease serine 2, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Camostat mesylate undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Salt Formation: The conversion from camostat hydrochloride to camostat mesylate involves the formation of a methanesulfonate salt through an acid-base reaction.
  2. Hydrolysis: In biological systems, camostat mesylate can be hydrolyzed to form active metabolites that retain antiviral activity against target enzymes.

These reactions are crucial in determining both the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

Process and Data

The mechanism of action of camostat mesylate primarily revolves around its ability to inhibit transmembrane protease serine 2:

  1. Inhibition of Viral Entry: By binding to the active site of transmembrane protease serine 2, camostat mesylate prevents the cleavage of viral spike proteins necessary for viral entry into host cells.
  2. Electrostatic Interactions: The guanidine group in camostat interacts electrostatically with aspartic acid residues in the enzyme's active site, enhancing binding affinity .

This mechanism has been validated through molecular docking studies which demonstrate strong interactions between camostat mesylate and the target protease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Camostat mesylate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain its integrity .

Relevant Data or Analyses

Pharmacokinetic studies indicate that camostat mesylate has a half-life suitable for therapeutic use, with peak plasma concentrations achieved within one hour post-administration .

Applications

Scientific Uses

Camostat mesylate has several potential applications in medicine:

  1. Antiviral Therapy: It is being investigated as a treatment option for COVID-19 due to its ability to inhibit viral entry through transmembrane protease serine 2.
  2. Chronic Pancreatitis Treatment: Historically, camostat mesylate has been used in Japan for treating chronic pancreatitis by inhibiting pancreatic enzymes.
  3. Research Tool: Its properties make it valuable in research settings focused on studying serine proteases and their roles in various diseases.
Pharmacological Profile of Camostat Mesylate

Chemical Structure and Molecular Properties

Camostat mesylate (chemical name: 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester methanesulfonate) is a synthetic serine protease inhibitor with the molecular formula C₂₀H₂₂N₄O₅·CH₃SO₃H and a molecular weight of 494.52 g/mol [3] [5]. The compound features a depside backbone with two ester bonds (alkyl and aryl esters), contributing to its high instability in blood plasma [2] [6]. Key functional groups include:

  • A guanidinobenzoate moiety essential for protease binding.
  • A dimethylcarbamoyl group linked via an ethylene glycol spacer.
  • A methanesulfonate (mesylate) counterion enhancing solubility [3] [6].

Its SMILES notation is O=C(C2=CC=C(NC(N)=N)C=C2)OC1=CC=C(CC(OCC(N(C)C)=O)=O)C=C1.CS(=O)(O)=O, and it appears as an off-white crystalline powder soluble in water (50 mg/mL) and DMSO (100 mg/mL) [6] [8].

Table 1: Molecular Properties of Camostat Mesylate

PropertyValue
Molecular FormulaC₂₀H₂₂N₄O₅·CH₃SO₃H
Molecular Weight494.52 g/mol
CAS Number59721-29-8
Solubility (Water)50 mg/mL
Solubility (DMSO)100 mg/mL
Protein Binding25.8–28.2%
Storage Conditions-20°C (desiccated)

Mechanism of Action: Serine Protease Inhibition

Camostat mesylate acts as a broad-spectrum serine protease inhibitor targeting enzymes critical for viral entry, inflammation, and coagulation. Its primary therapeutic mechanism involves:

  • Inhibition of TMPRSS2 (Transmembrane Protease Serine 2): Camostat’s active metabolite, GBPA, binds covalently to the catalytic serine residue (Ser195) in TMPRSS2’s S1 pocket. This blocks spike protein priming in SARS-CoV-2, preventing viral fusion with host cell membranes [1] [4] [9].
  • Suppression of Other Serine Proteases: Camostat inhibits trypsin (Ki = 5.6 nM), kallikrein, plasmin, and thrombin, modulating inflammatory responses and coagulation pathways [4] [8] [10].

Structural studies reveal that camostat is hydrolyzed by target proteases (e.g., urokinase-type plasminogen activator, uPA), and its cleaved product forms an irreversible acyl-enzyme complex with Ser195. This mechanism is conserved across TMPRSS2-related proteases [9].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

  • After oral administration, camostat mesylate is rapidly absorbed but undergoes extensive presystemic hydrolysis.
  • Peak plasma concentrations of its active metabolite, GBPA, occur at ~40 minutes (Tmax) [2] [5].

Metabolism

Camostat mesylate is metabolized via two sequential hydrolysis steps:

  • Carboxylesterase-mediated cleavage: Converts camostat to GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), the primary active metabolite [2] [10].
  • Arylesterase-mediated hydrolysis: Converts GBPA to GBA (4-guanidinobenzoic acid), an inactive metabolite [2] [5].

Table 2: Key Metabolites and Pharmacokinetic Parameters

ParameterGBPAGBA
BioactivityActive (IC₅₀ = 4.3 nM vs TMPRSS2)Inactive
Cmax (200 mg dose)87.1 ± 29.5 ng/mLHigher than GBPA
AUClastDose-proportional (100–300 mg)Dose-proportional
Half-life3.8–4.7 hoursSimilar to GBPA

Distribution and Excretion

  • Volume of Distribution: 0.34–1.31 L/kg, indicating moderate tissue penetration [5].
  • Protein Binding: 25.8–28.2% to human serum proteins [5].
  • Elimination: 89.8–95.6% renal excretion (primarily as metabolites); 1.0–1.7% fecal excretion [2] [5].

Pharmacokinetic studies in healthy adults show linear increases in AUC and Cmax for GBPA and GBA across 100–300 mg doses, with low accumulation indices (1.12 for GBPA; 1.08 for GBA) during repeated dosing [2] [7].

Pharmacodynamics: Target Binding and Enzyme Inhibition Kinetics

Target Binding

  • Covalent Inhibition Mechanism: Camostat’s metabolite GBPA forms a covalent adduct with Ser195 in the catalytic triad of TMPRSS2, confirmed via homology modeling and crystallography of analogous proteases (e.g., uPA) [9] [6].
  • Binding Site: The guanidinobenzoyl group occupies the S1 specificity pocket, while the phenylacetate moiety extends into hydrophobic subpockets [9].

Enzyme Inhibition Kinetics

  • Potency:
  • GBPA inhibits TMPRSS2 with an IC₅₀ of 4.3 nM in biochemical assays [6].
  • In Calu-3 lung cells, GBPA blocks SARS-CoV-2 entry with an EC₅₀ of 178 nM [2] [7].
  • Concentration Dependence: Viral entry inhibition increases with GBPA concentration, reaching >95% suppression when combined with endosomal cathepsin inhibitors (e.g., E-64d) [1] [9].

Table 3: Enzyme Inhibition Profile

Target EnzymeInhibition PotencyBiological Consequence
TMPRSS2IC₅₀ = 4.3 nM (GBPA)Blocks SARS-CoV-2 cell entry
TrypsinKi = 5.6 nMReduces pancreatic proteolysis
KallikreinSignificant suppressionAttenuates inflammation
PlasminDose-dependent inhibitionAntifibrinolytic effects

The inhibition is irreversible due to covalent modification, necessitating de novo enzyme synthesis for functional recovery [4] [9].

Properties

CAS Number

59721-29-8

Product Name

Camostat mesylate

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

Molecular Formula

C21H26N4O8S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)

InChI Key

FSEKIHNIDBATFG-UHFFFAOYSA-N

SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]

Synonyms

camostat
camostat mesilate
camostate
camostate-mesilate
FOY 305
FOY S 980
Foy-305
foypan
N,N-dimethylcarbamoylmethyl-4-(4-guanidinobenzoyloxy)phenylacetate methanesulfonate

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.